Ethoxycyclohexane chemical properties and structure
Ethoxycyclohexane chemical properties and structure
An In-depth Technical Guide on the Core Chemical Properties and Structure of Ethoxycyclohexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of ethoxycyclohexane. The information is curated for professionals in research and development, with a focus on delivering precise data and methodologies.
Chemical Structure and Identification
Ethoxycyclohexane, an ether, is structurally characterized by an ethoxy group bonded to a cyclohexane (B81311) ring. This structure imparts a combination of hydrophobic (cyclohexane ring) and polar (ether linkage) characteristics, influencing its physical and chemical behavior.
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IUPAC Name: ethoxycyclohexane[1]
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SMILES: CCOC1CCCCC1[1]
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InChI: InChI=1S/C8H16O/c1-2-9-8-6-4-3-5-7-8/h8H,2-7H2,1H3[1]
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CAS Number: 932-92-3[2]
Physicochemical Properties
The following table summarizes the key quantitative physicochemical properties of ethoxycyclohexane.
| Property | Value | Reference(s) |
| Molecular Weight | 128.21 g/mol | [1][2] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 149 °C | [2] |
| Density | 0.864 g/cm³ (relative) | [2] |
| Refractive Index | 1.435 | [2] |
| Solubility | Insoluble in water; Soluble in ethanol, ether | [2] |
| Topological Polar Surface Area | 9.2 Ų | [1] |
| Rotatable Bond Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of ethoxycyclohexane are provided below. These protocols are designed to be reproducible in a standard laboratory setting.
Synthesis via Williamson Ether Synthesis
The Williamson ether synthesis is a versatile and widely used method for preparing ethers.[3][4] The following protocol is an illustrative example for the synthesis of ethoxycyclohexane, adapted from a standard procedure for analogous ethers.[5] It involves the reaction of sodium cyclohexanolate with an ethyl halide. A brief production method described for ethoxycyclohexane involves preparing sodium cyclohexanolate from cyclohexanol (B46403), followed by reaction with iodoethane (B44018) in ether under reflux for 12-18 hours.[2]
Materials and Reagents:
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Cyclohexanol (anhydrous)
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Sodium hydride (60% dispersion in mineral oil) or Sodium metal
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Ethyl iodide or Ethyl bromide
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Anhydrous tetrahydrofuran (B95107) (THF)
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Saturated aqueous ammonium (B1175870) chloride solution
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Diethyl ether
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (B86663) or sodium sulfate
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Standard inert atmosphere glassware (round-bottom flask, condenser, dropping funnel)
Procedure:
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Alkoxide Formation:
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Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous cyclohexanol (1.0 equivalent) to a dry round-bottom flask equipped with a magnetic stirrer.
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Add anhydrous THF as the solvent.
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Cool the flask to 0 °C in an ice bath.
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Slowly add sodium hydride (1.1 equivalents) portion-wise.
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Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the complete formation of sodium cyclohexanolate.
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Ether Synthesis:
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Cool the freshly prepared sodium cyclohexanolate solution back to 0 °C.
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Add ethyl iodide (1.1 equivalents) dropwise using a dropping funnel over approximately 30 minutes.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Purification Protocol
The crude product from the synthesis can be purified using a standard work-up and distillation procedure.
Procedure:
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Work-up:
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After the reaction is complete, cool the mixture to room temperature.
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Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
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Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (2 x 50 mL).[5]
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Combine the organic layers and wash sequentially with water and then brine.[6]
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Purification:
Analytical Protocols
3.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a standard technique for confirming the identity and purity of volatile organic compounds like ethoxycyclohexane.
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Instrumentation: A standard GC-MS system can be used.
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Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5ms), is suitable.[7]
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Injection Volume: 1 µL
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Carrier Gas: Helium, at a constant flow rate (e.g., 1.0 mL/min).
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Oven Temperature Program:
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Initial temperature: 70 °C
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Ramp: Increase at a rate of 6 °C/min to 260 °C.
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Mass Spectrometer: Operated in electron ionization (EI) mode.
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Expected Results: The NIST database indicates a major peak in the mass spectrum at m/z 85 for ethoxycyclohexane.[1]
3.3.2. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is used to confirm the structure of the synthesized product by identifying the different proton environments.
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Solvent: Deuterated chloroform (B151607) (CDCl₃) is a suitable solvent.
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Reference: Tetramethylsilane (TMS) at 0.00 ppm.
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Expected Chemical Shifts (δ):
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-O-CH₂- (ethoxy): A quartet is expected around 3.5-4.0 ppm.
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-CH₃ (ethoxy): A triplet is expected around 1.1-1.3 ppm.
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Cyclohexane protons: A series of broad, overlapping multiplets are expected in the range of 1.0-2.0 ppm.
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Mandatory Visualizations
The following diagrams illustrate the experimental workflow for the synthesis and analysis of ethoxycyclohexane.
Caption: General workflow for the synthesis, purification, and analysis of ethoxycyclohexane.
Caption: Logical relationship of the two main steps in the Williamson ether synthesis of ethoxycyclohexane.
References
- 1. Ethoxycyclohexane | C8H16O | CID 559068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. agilent.com [agilent.com]
